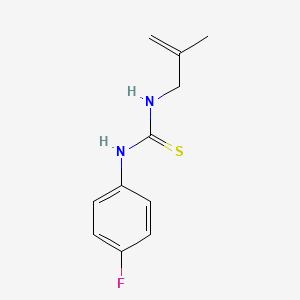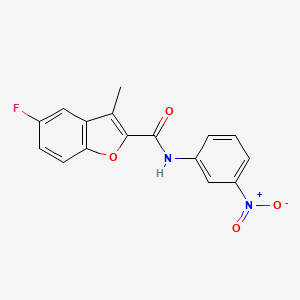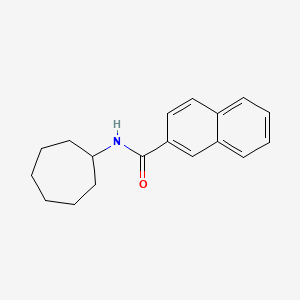
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea, also known as A77 1726, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of drugs called disease-modifying antirheumatic drugs (DMARDs) and is used to treat autoimmune diseases such as rheumatoid arthritis and lupus.
Wirkmechanismus
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 inhibits DHODH by binding to the active site of the enzyme and preventing the conversion of dihydroorotate to orotate. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of immune cells. As a result, the immune response is suppressed, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It also reduces the proliferation of activated T cells and B cells, which are responsible for the production of autoantibodies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 is its specificity for DHODH, which makes it a potent inhibitor of the enzyme. It has also been shown to have a good safety profile, with few side effects reported in clinical trials. However, one limitation of N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726. One area of interest is the development of new formulations of the drug that improve its solubility and bioavailability. Another area of research is the identification of new targets for N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726, which could expand its therapeutic applications beyond autoimmune diseases. Finally, there is a need for further studies to investigate the long-term safety and efficacy of the drug in clinical use.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 involves the reaction of 4-fluoroaniline with methyl acrylate and thiourea in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N'-(2-methyl-2-propen-1-yl)thiourea 1726 has been extensively studied for its therapeutic potential in autoimmune diseases. It works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the production of immune cells, which helps to alleviate the symptoms of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6H,1,7H2,2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSCEJDTTFBMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)

![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)


![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)
![2-[(4-bromobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5711857.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)

![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)

